molecular formula C19H20N6O2 B2848427 1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1798525-31-1

1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

Numéro de catalogue: B2848427
Numéro CAS: 1798525-31-1
Poids moléculaire: 364.409
Clé InChI: BMHBCMCXANEBAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a structurally complex molecule featuring a 1,2,3-triazole core substituted with a phenyl group and a 1H-pyrrol-1-yl moiety. The triazole ring is conjugated to a piperidine-4-carboxamide group via a carbonyl linker. The piperidine carboxamide moiety may enhance solubility and binding affinity, while the pyrrole substituent could contribute to π-π stacking interactions with biological targets.

Propriétés

IUPAC Name

1-(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c20-17(26)14-8-12-24(13-9-14)19(27)16-18(23-10-4-5-11-23)25(22-21-16)15-6-2-1-3-7-15/h1-7,10-11,14H,8-9,12-13H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHBCMCXANEBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 116834-08-3)

  • Core Structure : Pyrazole (vs. triazole in the target compound).
  • Substituents : Phenyl and pyrrole groups at positions 1 and 5, respectively.
  • Functional Group : Carboxylic acid (vs. carboxamide).
  • Activity : Pyrazole derivatives are often explored for pesticidal and antimicrobial applications, but the carboxylic acid group may limit membrane permeability compared to carboxamides .

Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Core Structure : Triazole (same as target).
  • Substituents : Phenyl and pyridinyl groups.
  • Functional Group : Ester (vs. carboxamide).
  • Activity : Reported to inhibit NCI-H522 lung cancer cells (GP = 70.94%), suggesting that ester derivatives maintain bioactivity but may exhibit shorter metabolic half-lives than carboxamides .

1-[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide (E751-2176)

  • Core Structure : Pyrazole (vs. triazole).
  • Substituents : Thiophen-2-yl-ethyl group on the carboxamide.
  • Molecular Weight : 473.6 g/mol (vs. ~437.5 g/mol for the target compound).

Functional Analogues

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Core Structure : Triazole (same as target).
  • Substituents : Chlorophenyl and trifluoromethyl groups.
  • Functional Group : Carboxylic acid (vs. carboxamide).
  • Activity : Demonstrates potent antitumor activity (GP = 68.09% against NCI-H522 cells). The carboxamide in the target compound may improve pharmacokinetics by reducing ionization at physiological pH .

1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic acid

  • Core Structure : Triazole (same as target).
  • Substituents : Fluorophenyl group.
  • Functional Group : Carboxylic acid (vs. carboxamide).
  • Activity : Fluorine substitution enhances metabolic stability, but the carboxylic acid may limit blood-brain barrier penetration .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Functional Group Molecular Weight (g/mol) Biological Activity References
Target Compound Triazole Phenyl, pyrrole, piperidine Carboxamide ~437.5 Under investigation -
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid Pyrazole Phenyl, pyrrole Carboxylic acid 279.3 Antimicrobial, pesticidal
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Triazole Phenyl, pyridinyl Ester 295.3 NCI-H522 inhibition (GP = 70.94%)
E751-2176 Pyrazole Phenyl, pyrrole, thiophen-2-yl-ethyl Carboxamide 473.6 Not reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Chlorophenyl, trifluoromethyl Carboxylic acid 306.7 NCI-H522 inhibition (GP = 68.09%)

Research Findings

Core Heterocycle Impact : Triazole derivatives generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity than pyrazoles due to the additional nitrogen atom . This may enhance the target compound’s bioavailability compared to pyrazole analogs like E751-2172.

Functional Group Influence : Carboxamides (as in the target compound) are less prone to hydrolysis than esters and may exhibit prolonged half-lives. They also avoid the ionization challenges of carboxylic acids, improving membrane permeability .

Substituent Effects : The pyrrole group in the target compound likely engages in π-π stacking with aromatic residues in enzyme active sites, a feature shared with fluorophenyl and chlorophenyl analogs .

Méthodes De Préparation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,4-disubstituted triazole scaffold is synthesized via CuAAC between a phenyl azide and a pyrrole-functionalized alkyne. Copper(I) iodide in aqueous methanol at 25–60°C achieves regioselective 1,4-adduct formation with yields exceeding 85%.

Representative Protocol :

  • Azide Component : Benzyl azide (1.2 equiv) from benzyl bromide and sodium azide.
  • Alkyne Component : 1-Ethynyl-1H-pyrrole (1.0 equiv) synthesized via Sonogashira coupling of pyrrole with trimethylsilylacetylene, followed by desilylation.
  • Conditions : CuI (10 mol%), DIPEA (2 equiv), MeOH/H₂O (3:1), 12 h, 50°C.
  • Yield : 88% after silica gel chromatography.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For 1,5-regioselectivity, Cp*RuCl(PPh₃)₂ catalyzes reactions in toluene at 110°C. However, this method is less favorable for the target compound due to undesired regiochemistry.

Functionalization of the Triazole at Position 5

Palladium-Mediated C–H Activation

Direct functionalization of the triazole at position 5 with pyrrole is achieved via Pd(OAc)₂ /XPhos catalysis. The reaction employs 1H-pyrrole-1-boronic acid (1.5 equiv) and K₂CO₃ in dioxane at 80°C, yielding 72–78% after 24 h.

Ullmann-Type Coupling

Alternative coupling using CuI and 1,10-phenanthroline in DMF at 120°C attaches pre-synthesized iodopyrrole to the triazole, though yields are moderate (65%).

Carboxylic Acid Activation and Piperidine Coupling

Acyl Chloride Formation

The triazole-4-carboxylic acid is treated with thionyl chloride (3 equiv) in anhydrous DCM under reflux (2 h), followed by solvent evaporation to yield the acyl chloride.

Amide Bond Formation

The acyl chloride reacts with piperidine-4-carboxamide (1.2 equiv) in THF using Et₃N (2 equiv) as a base. Stirring at 0°C→25°C for 6 h affords the final compound in 82% yield after recrystallization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph), 6.78 (t, J = 2.1 Hz, 2H, pyrrole-H), 3.71–3.45 (m, 4H, piperidine-H), 2.89–2.75 (m, 1H, piperidine-H), 1.95–1.82 (m, 2H, piperidine-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole ring), 3280 cm⁻¹ (N–H).

Crystallographic Analysis

Single-crystal X-ray diffraction (from ethanol/water) confirms the planar triazole ring and trans configuration of the pyrrole and piperidine substituents. Dihedral angles between triazole and phenyl/pyrrole planes are 12.3° and 8.7°, respectively.

Comparative Evaluation of Synthetic Routes

Method Catalyst Yield (%) Regioselectivity Purification
CuAAC CuI 88 1,4 Column chromatography
RuAAC Cp*RuCl(PPh₃)₂ 76 1,5 Recrystallization
Pd-Catalyzed Coupling Pd(OAc)₂/XPhos 75 N/A Solvent extraction

Challenges and Optimization Strategies

  • Regioselectivity : CuAAC’s 1,4 preference is critical; RuAAC is avoided despite higher thermal stability.
  • Pyrrole Sensitivity : Use of anhydrous conditions prevents decomposition during coupling.
  • Carboxamide Stability : Mild bases (Et₃N) prevent piperidine ring opening during acylation.

Industrial-Scale Considerations

Patent WO2014188453A2 highlights triethylsilane and BF₃-etherate for selective reductions in multistep syntheses, adaptable for large-scale production. Continuous flow systems may enhance CuAAC efficiency by reducing catalyst loading.

Q & A

Q. What are the optimal synthetic routes for 1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide?

The synthesis involves multi-step reactions, including cyclization of triazole-pyrrole moieties, coupling with piperidine-carboxamide, and final purification. Key steps require precise temperature control (e.g., 0–5°C for azide-alkyne cycloaddition) and solvent selection (e.g., DMF for solubility optimization). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • HPLC : Monitors reaction progress and purity (C18 column, acetonitrile/water mobile phase).
  • NMR : Confirms structural integrity (¹H/¹³C NMR in DMSO-d₆; pyrrole protons at δ 6.8–7.2 ppm, triazole carbons at δ 145–150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₁N₇O₂: 423.18) .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

SAR studies focus on substituent effects:

  • Phenyl group : Substitution with electron-withdrawing groups (e.g., -F) improves target binding (e.g., fluorinated analogs show 2× higher kinase inhibition) .
  • Pyrrole moiety : Replacing 1H-pyrrol-1-yl with imidazole reduces solubility but increases metabolic stability .
  • Piperidine ring : N-methylation enhances blood-brain barrier permeability .

Q. What methodologies are used for preliminary biological activity screening?

  • In vitro enzyme assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .
  • Cell viability assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Preliminary binding affinity predictions (AutoDock Vina) guide target prioritization .

Q. How are reaction mechanisms elucidated for key synthetic steps?

  • Kinetic studies : Monitor intermediate formation via TLC or in-situ IR spectroscopy.
  • Isotopic labeling : ¹⁵N-labeled azides confirm [3+2] cycloaddition regioselectivity .
  • DFT calculations : Predict transition states and activation energies (Gaussian 16, B3LYP/6-31G*) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across structurally similar analogs?

Contradictions often arise from substituent-specific effects. For example:

  • Fluorine vs. methyl groups : Fluorinated analogs may show higher potency but lower solubility (logP increase by 0.5 units) .
  • Piperidine vs. pyrrolidine : Piperidine derivatives exhibit better metabolic stability (t₁/₂ > 4 hrs in liver microsomes) .
    Method : Perform side-by-side in vitro/in vivo comparisons with standardized assays (e.g., plasma protein binding, CYP450 inhibition) .

Q. What computational strategies optimize reaction conditions for scale-up?

  • Reaction path search : Quantum mechanics (QM) identifies low-energy pathways (e.g., transition state barriers < 20 kcal/mol) .
  • Machine learning : Trains models on historical data to predict optimal solvent/temperature combinations (e.g., DMF at 80°C for 85% yield) .
  • Process simulation : Aspen Plus models minimize byproduct formation in multi-step syntheses .

Q. How to investigate enzyme/receptor interactions at the molecular level?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) in real-time .
  • Cryo-EM : Resolves compound-bound enzyme conformations (e.g., kinase domain closure) .
  • Alanine scanning mutagenesis : Identifies critical binding residues (e.g., Lys123 in ATP-binding pockets) .

Q. What approaches assess stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13, UV light, and oxidative stress (H₂O₂). Monitor degradation via LC-MS (e.g., hydrolytic cleavage of triazole ring at pH > 10) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs); quantify parent compound via LC-MS/MS .

Q. How to address challenges in multi-step synthesis (e.g., low yields, side reactions)?

  • Intermediate trapping : Use scavenger resins (e.g., QuadraPure™ for azide removal) .
  • Flow chemistry : Enhances heat/mass transfer in exothermic steps (e.g., triazole formation) .
  • Design of experiments (DoE) : Optimizes variables (temperature, catalyst loading) via response surface methodology .

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